(+)-cis-anti-N2-BPDE-dG
Description
Overview of Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Benzo[a]pyrene (B130552) (BaP) as a Model Carcinogen.
Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds that are widespread environmental pollutants, formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgnih.gov Benzo[a]pyrene (BaP), a well-studied PAH, is recognized as a potent human carcinogen and is often used as a model for research into the carcinogenic mechanisms of this class of chemicals. wikipedia.orgnih.govresearchgate.netresearchgate.net
The carcinogenicity of BaP is not inherent to the molecule itself but arises from its metabolic activation within the body. wikipedia.orguc.clmdpi.com This biotransformation is a multi-step enzymatic process primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. mdpi.comnih.govoup.com The metabolic pathway converts the chemically inert BaP into highly reactive intermediates that can covalently bind to cellular macromolecules like DNA, initiating the process of carcinogenesis. nih.govresearchgate.netmdpi.com The formation of these DNA adducts is considered a critical event in the initiation of cancer. researchgate.netontosight.ai
Formation of Benzo[a]pyrene Diol Epoxides (BPDEs) and their Interaction with Deoxyribonucleic Acid (DNA).
The metabolic activation of BaP culminates in the formation of benzo[a]pyrene diol epoxides (BPDEs). wikipedia.orgmdpi.com This process begins with the oxidation of BaP by CYP enzymes to form BaP-7,8-epoxide. wikipedia.orgoup.com Epoxide hydrolase then converts this intermediate into (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgnih.gov A subsequent oxidation by CYP enzymes at the 9,10-double bond of the dihydrodiol produces the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orguc.clnih.gov
BPDE is a highly reactive electrophilic species that can readily attack the nucleophilic centers in DNA. wikipedia.orgpnas.org The primary sites of adduction are the exocyclic amino groups of purine (B94841) bases, particularly the N2 position of guanine (B1146940) and, to a lesser extent, the N6 position of adenine (B156593). pnas.orgpnas.orgacs.org This covalent binding results in the formation of bulky BPDE-DNA adducts, which distort the DNA double helix. wikipedia.orgpnas.org The formation of these adducts can lead to errors during DNA replication and transcription, causing mutations and potentially initiating cancer. wikipedia.orgontosight.aipnas.org The major adduct formed is derived from the reaction with deoxyguanosine (dG). pnas.orgscispace.com
Stereochemistry and Isomerism of BPDE-deoxyguanosine (dG) Adducts: Focus on (+)-cis-anti-N2-BPDE-dG.
The reaction between BPDE and deoxyguanosine is complex due to the stereochemistry of the BPDE molecule. BPDE exists as two diastereomers, anti-BPDE and syn-BPDE, each of which has two enantiomers ((+) and (-)). acs.orgresearchgate.net Consequently, the reaction of anti-BPDE with the N2 position of deoxyguanosine can result in four stereoisomeric adducts: (+)-trans-, (-)-trans-, (+)-cis-, and (-)-cis-anti-BPDE-N2-dG. nih.govoup.com The terms trans and cis refer to the stereochemical relationship of the bond formed with the guanine base relative to the benzylic hydroxyl group of the BPDE molecule.
Among these isomers, the this compound adduct is a specific stereoisomer that has been the subject of significant research. nih.gov While the (+)-trans isomer is often the most abundant adduct formed in vivo, the (+)-cis adduct is also formed and exhibits distinct biological properties. nih.govnih.gov Studies have shown that the stereochemistry of the adduct influences its conformation within the DNA helix, its recognition and repair by cellular DNA repair enzymes, and its mutagenic potential. pnas.orgoup.comnih.gov For instance, some research suggests that cis adducts may be repaired more slowly than trans adducts, potentially leading to a greater persistence of DNA damage. nih.gov The specific stereoisomer, this compound, is utilized in studies to understand the precise mechanisms by which different carcinogen-DNA adducts affect cellular processes like DNA methylation.
Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9R,13S,14R,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17+,18+,19-,20-/m0/s1 |
InChI Key |
UJVDXOJUUSHVJY-MDMHHNQBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Structural and Conformational Dynamics of + Cis Anti N2 Bpde Dg Within Nucleic Acids
Structural Characterization of the (+)-cis-anti-N2-BPDE-dG Adduct in DNA Duplexes
The formation of the this compound adduct introduces a bulky polycyclic aromatic hydrocarbon (PAH) moiety to the DNA structure. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the three-dimensional structure of this adduct within oligonucleotide duplexes. iaea.org
These studies reveal a distinct conformation where the pyrenyl residue of the BPDE molecule intercalates into the DNA helix. iaea.orgoup.com This intercalation is not a simple insertion between base pairs but is accompanied by significant structural rearrangement. The modified guanine (B1146940) base is displaced from its normal position within the helical stack and is pushed into the minor groove. iaea.orgnih.gov Concurrently, the cytosine base on the complementary strand, which would normally pair with the guanine, is displaced towards the major groove. iaea.org This base-displaced intercalative model is a hallmark of the this compound adduct. nih.govacs.org
| Structural Feature | Description | Primary Method of Determination |
|---|---|---|
| Pyrenyl Residue Position | Intercalated between adjacent base pairs. | NMR Spectroscopy |
| Modified Guanine (dG) Position | Displaced into the minor groove. iaea.orgnih.gov | NMR Spectroscopy |
| Complementary Cytosine (dC) Position | Displaced towards the major groove. iaea.org | NMR Spectroscopy |
| Covalent Linkage | Between C10 of BPDE and N2 of guanine via cis-addition. oup.comnih.gov | Chemical Synthesis and Analysis |
Influence of this compound on Local DNA Helix Conformation
The presence of the this compound adduct significantly perturbs the local DNA helix conformation, moving it away from the canonical B-DNA structure. These distortions are a direct consequence of the adduct's size, shape, and the specific manner in which it is integrated into the DNA.
Intercalative and Minor Groove Binding Models
The conformation of BPDE-dG adducts in DNA is broadly categorized into two models: intercalative and minor groove binding. The this compound adduct predominantly adopts a base-displaced intercalative conformation. nih.govacs.org In this arrangement, the bulky pyrenyl ring of the BPDE moiety inserts into the DNA helix, causing the modified guanine base to be pushed out into the minor groove. iaea.orgnih.gov
Adduct-Induced DNA Bending and Conformational Distortions
The significant structural rearrangement caused by the this compound adduct leads to localized bending and other conformational distortions in the DNA helix. The displacement of both the modified guanine and its complementary cytosine disrupts the regular helical axis, introducing a kink or bend at the site of the lesion.
While the (+)-trans-anti-BPDE-dG adduct is known to induce prominent bends or flexible hinge points in DNA, the intercalative nature of the (+)-cis adduct also results in significant helical distortion. oup.com The unwinding of the DNA duplex is another consequence of the adduct formation. The insertion of the pyrenyl ring forces the base pairs apart, leading to a local unwinding of the helix. This unwinding has been observed in studies with supercoiled DNA, where the formation of BPDE adducts leads to a relaxation of the supercoils.
Stereochemical Determinants of Adduct Conformation and DNA Perturbation
The stereochemistry of the BPDE-dG adduct is a paramount factor in determining its conformation within the DNA duplex and the resulting structural perturbations. The two enantiomers of anti-BPDE, (+)-anti-BPDE and (-)-anti-BPDE, can react with dG via either cis or trans addition, leading to four possible stereoisomeric adducts. nih.govacs.org
The this compound adduct, with its 10R stereochemistry, adopts a base-displaced intercalative conformation where the pyrenyl residue points toward the major groove. nih.govacs.org In contrast, the (-)-cis-anti-N2-BPDE-dG adduct (10S stereochemistry) also intercalates but with the pyrenyl residue oriented towards the minor groove. nih.govacs.org
This difference in orientation, dictated solely by the stereochemistry at the C10 linkage, highlights the profound influence of stereoisomerism on the adduct's interaction with the DNA. The cis adducts are generally less conformationally flexible than their trans counterparts due to increased steric hindrance. nih.govacs.org This reduced flexibility limits the number of stable conformations the adduct can adopt within the DNA helix.
Computational studies involving extensive conformational searches have shown that for the cis adducts, only two of the four potential energy wells observed for the trans adducts are favored. nih.govacs.org The most stable of these conformations for the this compound adduct corresponds to the experimentally observed base-displaced intercalative structure. nih.govacs.org
| Adduct Stereoisomer | Predominant Conformation in DNA | Orientation of Pyrenyl Residue |
|---|---|---|
| This compound (10R) | Base-displaced intercalation. nih.govacs.org | Towards the major groove. nih.govacs.org |
| (-)-cis-anti-N2-BPDE-dG (10S) | Base-displaced intercalation. nih.govacs.org | Towards the minor groove. nih.govacs.org |
| (+)-trans-anti-N2-BPDE-dG (10S) | Minor groove binding. nih.govacs.org | 5' orientation relative to the modified strand. nih.govacs.org |
| (-)-trans-anti-N2-BPDE-dG (10R) | Minor groove binding. nih.govacs.org | 3' orientation relative to the modified strand. nih.govacs.org |
Dna Repair Mechanisms and Recognition of + Cis Anti N2 Bpde Dg
Nucleotide Excision Repair (NER) Pathway for Bulky DNA Adducts
Nucleotide Excision Repair (NER) is the most versatile DNA repair pathway in mammalian cells, responsible for removing a wide array of bulky lesions that cause significant distortion to the DNA double helix. nih.govwikipedia.orgsemanticscholar.org This pathway is the primary mechanism for the removal of adducts induced by chemical carcinogens, such as the BPDE-N2-dG adduct. nih.govnih.gov The NER machinery recognizes the structural distortion of the DNA helix caused by the bulky adduct rather than the specific chemical nature of the lesion itself. semanticscholar.orgqiagen.com
The NER process can be broadly divided into two sub-pathways for damage recognition: global genomic NER (GG-NER), which surveys the entire genome for helix-distorting lesions, and transcription-coupled NER (TC-NER), which specifically repairs damage on the transcribed strand of active genes. semanticscholar.orgqiagen.com Both pathways converge after damage recognition, utilizing a common set of proteins to excise the damaged segment and synthesize a new, correct DNA strand. wikipedia.orgsemanticscholar.org The core process involves the recognition of the lesion, unwinding of the DNA around the damage, dual incision of the damaged strand on both sides of the adduct, removal of the resulting oligonucleotide fragment (typically 24-32 nucleotides long), and finally, DNA synthesis to fill the gap, followed by ligation. semanticscholar.orgnih.gov The importance of this pathway is underscored by severe human genetic disorders like Xeroderma pigmentosum, which result from mutations in NER proteins and lead to extreme sensitivity to sunlight and a high predisposition to cancer. wikipedia.orgqiagen.com
Recognition and Excision Efficiency of (+)-cis-anti-N2-BPDE-dG by NER Components
The stereochemical configuration of BPDE-dG adducts plays a crucial role in how they are processed by the NER system. There are four main stereoisomers: (+)-trans, (-)-trans, (+)-cis, and (-)-cis. The this compound adduct, which assumes a base-displaced intercalative conformation within the DNA duplex, is generally a better substrate for NER than its trans counterparts. researchgate.net
Research using cell-free extracts has demonstrated that BPDE-N2-dG adducts with a cis configuration are excised considerably more efficiently than the corresponding stereoisomeric lesions with a trans configuration. researchgate.net In one study, the (+)-cis-anti-[BP]-N²-dG adduct was excised approximately five times more efficiently than the stereoisomeric 10S (+)-trans-anti-[BP]-N²-dG adduct in the same sequence context. researchgate.netnih.gov This difference in repair efficiency is attributed to the distinct structural distortions each isomer imposes on the DNA helix. The base-displaced/intercalated conformation of the cis adduct appears to create a structure that is more readily recognized by the NER machinery. researchgate.netnih.gov While the (+)-trans-BPDE-N2-dG is often the most abundant adduct formed in vivo, its slower repair compared to the cis isomer highlights how stereochemistry can influence lesion persistence and, consequently, mutagenic potential. nih.govnih.gov
| Stereoisomer | Relative NER Efficiency | Conformation in DNA | Reference |
|---|---|---|---|
| This compound | High (approx. 5-fold higher than (+)-trans) | Base-displaced/Intercalated | researchgate.netnih.gov |
| (+)-trans-anti-N2-BPDE-dG | Low | Minor groove binding | researchgate.netnih.gov |
The nucleotide sequence immediately flanking a DNA lesion can significantly modulate its susceptibility to NER. nih.govscienceopen.com The repair efficiency of the same adduct can vary dramatically depending on the neighboring bases. researchgate.netnih.gov This sequence context effect is thought to arise from the influence of neighboring bases on the local DNA structure, stability, and dynamics, which in turn affects recognition by NER proteins. nih.govscienceopen.com
For instance, studies on the stereoisomeric (+)-trans-anti-[BP]-N2-dG adduct have shown that NER efficiencies can differ by as much as fourfold depending on the flanking bases. nih.gov The presence and position of nearby guanine (B1146940) amino groups can cause steric hindrance with the BPDE moiety, leading to greater destabilization of Watson-Crick base pairing and creating a more pronounced signal for the NER machinery. scienceopen.com While direct comparative data for the (+)-cis-anti adduct across multiple sequences is less detailed in the provided sources, the principle that local sequence context alters helical distortion and repair efficiency is well-established for all BPDE-dG adducts. nih.govnih.govnih.gov The interplay between the adduct's conformation and the specific sequence environment creates a hierarchy of recognition signals for the NER system. researchgate.netscienceopen.com
| Sequence Context (Adduct at G) | Relative NER Dual Incision Efficiency | Reference |
|---|---|---|
| 5'-CGC-3' | 1.0 (Reference value) | nih.gov |
| 5'-GGC-3' | ~4.0 | nih.gov |
| 5'-GGC-3' | ~1.7 | nih.gov |
Role of Specific Repair Proteins in Processing N2-BPDE-dG Adducts
The intricate process of NER involves more than 30 different proteins that act in a coordinated fashion. semanticscholar.org For bulky adducts like N2-BPDE-dG, the initial damage recognition in the GG-NER sub-pathway is a critical step governed by specific proteins. The primary sensor is the XPC-RAD23B complex, which identifies the lesion by detecting the distortion and thermodynamic destabilization of the DNA duplex. qiagen.comnih.govnih.gov
Translesion Dna Synthesis Tls Past + Cis Anti N2 Bpde Dg and Associated Mutagenesis
General Mechanisms of DNA Replication Bypass of Bulky Lesions
The presence of bulky DNA adducts, such as (+)-cis-anti-N2-BPDE-dG, presents a significant obstacle to the high-fidelity replicative DNA polymerases, which have highly specific active sites that cannot accommodate distorted DNA templates. When a replicative polymerase encounters such a lesion, the replication fork stalls. To overcome this blockage, cells employ several DNA damage tolerance pathways, with translesion synthesis being a key mechanism.
The general process of TLS involves a polymerase switching mechanism. The stalled replicative polymerase dissociates from the DNA, and a specialized TLS polymerase is recruited to the site of the lesion. These TLS polymerases have more open and flexible active sites, allowing them to accommodate bulky and distorting adducts. The TLS polymerase then inserts one or more nucleotides opposite the lesion. Following the bypass of the lesion, the TLS polymerase is typically replaced by the replicative polymerase to resume high-fidelity DNA synthesis. This process, while allowing for the completion of DNA replication, comes at the cost of fidelity, as TLS polymerases are more prone to incorporating incorrect nucleotides.
Fidelity and Efficiency of Translesion Synthesis Polymerases in Bypassing N2-BPDE-dG Adducts
The fidelity and efficiency of bypassing N2-BPDE-dG adducts vary significantly among the different TLS polymerases. This is influenced by the specific polymerase involved, the stereochemistry of the adduct, and the local sequence context. The bypass of these bulky adducts is a complex process that often involves the coordinated action of multiple polymerases.
The Y-family of DNA polymerases, including Pol η, Pol κ, and Rev1, along with the B-family polymerase Pol ζ, are the primary enzymes involved in bypassing bulky DNA adducts like this compound in eukaryotic cells.
Pol η (Eta) : Pol η is known for its role in the error-free bypass of UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers. However, when encountering N2-BPDE-dG adducts, its activity is often error-prone. nih.gov In vitro studies have shown that human Pol η predominantly inserts an adenine (B156593) (A) opposite both (+)-trans-anti- and (-)-trans-anti-BPDE-N2-dG adducts. nih.gov This misinsertion of 'A' is a key step in the generation of G to T transversion mutations. However, Pol η's ability to extend the DNA strand after inserting a nucleotide opposite the lesion is limited. nih.gov
Pol κ (Kappa) : In contrast to Pol η, Pol κ is generally associated with error-free bypass of N2-BPDE-dG adducts. nih.gov It preferentially inserts the correct nucleotide, cytosine (C), opposite the lesion. nih.gov The ability of Pol κ to bypass these bulky adducts with high fidelity is attributed to its unique, more open active site on the minor groove side, which can accommodate the adduct without major distortion of the DNA helix. nih.gov In mouse embryonic fibroblasts, Pol κ is responsible for bypassing at least two-thirds of BPDE-G adducts. nih.gov
Rev1 : Rev1 is unique among the Y-family polymerases as it primarily functions as a deoxycytidyl transferase, meaning it preferentially inserts a cytosine opposite various DNA lesions, including abasic sites. nih.gov In the context of BPDE-dG adducts, Rev1 plays a crucial role in a two-step bypass mechanism. It can act as an "inserter" polymerase or, more commonly, as a scaffold to recruit other polymerases, particularly Pol ζ, to the site of the lesion. nih.gov
Pol ζ (Zeta) : Pol ζ is a B-family DNA polymerase that specializes in extending DNA synthesis from mismatched primer termini, a common outcome of nucleotide insertion by Y-family polymerases opposite a DNA lesion. It often works in conjunction with Rev1 in a two-polymerase mechanism for lesion bypass. After an "inserter" polymerase like Pol η places a nucleotide opposite the BPDE-dG adduct, Pol ζ is recruited to extend the DNA strand, thereby completing the bypass process. nih.gov
The bypass of the this compound adduct involves a coordinated effort of the aforementioned TLS polymerases. In yeast cells, the Pol ζ pathway is the major mechanism for the translesion synthesis of both (+)- and (-)-trans-anti-BPDE-N2-dG adducts. nih.gov The absence of Pol ζ leads to a significant reduction in bypass efficiency. nih.gov Pol η also contributes to the bypass, although to a lesser extent than Pol ζ. nih.gov
In a proposed two-step model for error-prone bypass, Pol η acts as the inserter, placing a nucleotide (often incorrectly) opposite the this compound adduct. Following this, Pol κ or Pol ζ can act as an extender to continue DNA synthesis. nih.gov The combination of Pol η's insertion activity with Pol κ's extension capability has been shown to result in effective, albeit error-prone, lesion bypass in vitro. nih.gov
Mutagenic Outcomes of Replication Across this compound
The replication of DNA containing the this compound adduct is a highly mutagenic process. The bulky nature of the adduct distorts the DNA helix, leading to misincorporation of nucleotides by TLS polymerases.
The most common mutation resulting from the bypass of N2-BPDE-dG adducts is a G to T transversion. nih.gov This mutational signature is a hallmark of exposure to benzo[a]pyrene (B130552) and is frequently observed in smoking-related cancers. The G to T transversion arises from the preferential insertion of adenine (A) opposite the adducted guanine (B1146940) by certain TLS polymerases, most notably Pol η. nih.govnih.gov Subsequent rounds of DNA replication then fix this mispair as a T-A base pair, completing the transversion.
In yeast cells, the generation of G to T transversions induced by (+)-trans-anti-BPDE-N2-dG is dependent on the combined action of Pol η, Pol ζ, and Rev1. nih.gov The absence of any of these three polymerases leads to a significant reduction in G to T mutations. nih.gov
| Adduct | Organism/Cell Line | Predominant Mutation | Key Polymerases Involved |
|---|---|---|---|
| This compound | E. coli | G>T | SOS-induced polymerases |
| This compound | COS7 (Simian Kidney) Cells | G>T | TLS polymerases (e.g., Pol η, Pol ζ) |
| (+)-trans-anti-N2-BPDE-dG | Yeast | G>T | Pol η, Pol ζ, Rev1 |
The local DNA sequence context surrounding the this compound adduct can significantly influence both the frequency and the type of mutations that occur. Nucleotides immediately adjacent to the adduct, as well as more distant bases, can affect the conformational flexibility of the adducted DNA and the interaction with TLS polymerases. nih.gov
For instance, studies with the related (+)-trans-anti-BPDE-N2-dG adduct have shown a dramatic shift in mutational specificity depending on the sequence context. In a 5'-TGC-3' sequence, this adduct predominantly induces G to T mutations. However, when placed in a 5'-CGT-3' context, the primary mutation shifts to G to A transitions. nih.gov This demonstrates that the surrounding sequence can profoundly alter the outcome of translesion synthesis. The stereochemistry of the adduct also plays a crucial role, with cis and trans adducts exhibiting different mutational properties in the same sequence context. nih.gov In E. coli, cis adducts are generally more mutagenic than their trans counterparts. nih.gov
| Adduct | Sequence Context | Predominant Mutation | Organism |
|---|---|---|---|
| (+)-trans-anti-N2-BPDE-dG | 5'-TGC-3' | G>T | E. coli |
| (+)-trans-anti-N2-BPDE-dG | 5'-CGT-3' | G>A | E. coli |
| This compound | 5'-TCCTCCTG1G2CCTCTC-3' (at G1) | G>T | E. coli & COS7 Cells |
| (-)-cis-anti-N2-BPDE-dG | 5'-TCCTCCTG1G2CCTCTC-3' (at G1) | G>T (more mutagenic than (+)-cis) | E. coli |
Factors Modulating the Formation and Reactivity of + Cis Anti N2 Bpde Dg
Influence of DNA Sequence Context on Adduct Formation
The specific sequence of DNA bases surrounding a potential adduction site plays a critical role in determining the likelihood and stereochemistry of (+)-cis-anti-N2-BPDE-dG formation. Research has consistently shown that the formation of benzo[a]pyrene (B130552) diol epoxide (BPDE)-DNA adducts is nonrandom, with certain DNA sequences exhibiting a much higher susceptibility to adduction than others. nih.gov
Studies utilizing stable isotope-labeling mass spectrometry have demonstrated that differences in adduct formation can vary by more than fivefold depending on the sequence context. nih.gov For instance, within the K-ras gene, a significant number of N2-BPDE-dG adducts are found at the first position of codon 12 (GGT). nih.gov This observation correlates with the high frequency of G-to-T transversions seen at this specific nucleotide in lung cancers associated with smoking. nih.gov In contrast, the pattern of adduct formation within the p53 gene does not always align with the mutational spectrum in lung cancer, suggesting that other factors beyond initial adduct formation are at play in determining mutational outcomes. nih.gov
The nucleotides flanking the target guanine (B1146940) have a profound effect. For example, the presence of a guanine at the 5'-flanking position of the target guanine can significantly influence the conformation of the resulting adduct. nih.gov This, in turn, can affect its recognition and processing by DNA repair enzymes. The nature of the 3'-flanking base, however, appears to have a lesser impact on the conformational equilibrium of the adduct. nih.gov
The following table summarizes the observed effects of DNA sequence context on BPDE-dG adduct formation at specific gene locations:
| Gene | Codon/Region | Sequence Context | Observation on Adduct Formation | Reference |
| K-ras | Codon 12 | GGT | High frequency of N2-BPDE-dG adducts at the first G | nih.gov |
| p53 | Exon 5 | Various | Adduct formation pattern does not directly correlate with mutational hotspots | nih.gov |
| p53 | Codons 157, 158, 245, 248, 273 | Methylated CG dinucleotides | Preferential formation of all four N2-BPDE-dG diastereomers | nih.gov |
Effects of Base Modifications on Reactivity and Diastereomeric Composition
Covalent modifications to DNA bases, particularly the methylation of cytosine, can significantly alter the reactivity of adjacent guanines towards BPDE and influence the resulting mixture of diastereomeric adducts. The presence of a 5-methyl group on a cytosine base that is paired with a target guanine has been shown to enhance the yield of N2-BPDE-dG adducts. nih.gov This is a common endogenous DNA modification found in CpG dinucleotides within genes like p53. nih.gov
The enhancement of adduct formation at methylated CpG sites is thought to be due to favorable hydrophobic interactions between the BPDE molecule and the 5-methylcytosine. nih.gov This increased reactivity at methylated sites has been observed for all four N2-BPDE-dG diastereomers, including this compound. nih.gov
The diastereomeric composition of the adducts is also influenced by the local sequence and modification status. While the (+)-trans-anti-N2-BPDE-dG is typically the major adduct formed, the relative proportions of the other diastereomers, including this compound, can vary. At sites of inefficient adduction, the relative yields of the minor stereoisomers tend to be higher. nih.gov Conversely, at highly reactive sites, the major (+)-trans adduct becomes even more dominant. nih.gov
The table below details the contribution of individual diastereomers to the total adducts at various sites:
| Diastereomer | Contribution to Total Adducts | Reference |
| (+)-trans-N2-BPDE-dG | 70.8% - 92.9% | nih.gov |
| (-)-trans-N2-BPDE-dG | 5.6% - 16.7% | nih.gov |
| (-)-cis-N2-BPDE-dG | 2.1% - 8.5% | nih.gov |
| (+)-cis-N2-BPDE-dG | 0.5% - 8.3% | nih.gov |
Environmental and Cellular Factors Affecting Adduct Yield
Beyond the immediate DNA sequence and base modifications, broader environmental and cellular factors can significantly impact the formation of this compound adducts. The secondary structure of DNA is one such factor. Studies have shown that supercoiled DNA promotes the formation of intercalated cis-N2-deoxyguanosine adducts more so than linear DNA. nih.gov This suggests that the topological state of DNA can influence the stereochemical outcome of the reaction with BPDE. A higher cis to trans adduct ratio has been confirmed in supercoiled DNA through high-resolution analysis. nih.gov
Within the cell, the organization of DNA into chromatin plays a crucial role. Adduct formation is generally higher in regions of transcriptionally active and accessible chromatin. oup.com Conversely, repressed and heterochromatic regions show lower levels of adduct formation. oup.com This indicates that the packaging of DNA can modulate its accessibility to carcinogenic metabolites.
Furthermore, DNA methylation has a significant impact on adduct formation within the cellular context. oup.com Regions of the genome with high levels of DNA methylation tend to accumulate more BPDE-dG adducts. oup.com This is consistent with in vitro findings and highlights the importance of this epigenetic mark in directing DNA damage. The binding of transcription factors to DNA can also have a localized effect, either reducing or, in some cases, enhancing damage formation depending on the specific factor. oup.com
The following table summarizes the influence of these environmental and cellular factors:
| Factor | Influence on Adduct Formation | Observation | Reference |
| DNA Secondary Structure | Stereospecificity | Higher cis-to-trans adduct ratio in supercoiled DNA | nih.gov |
| Chromatin State | Adduct Yield | Higher in transcriptionally active and accessible chromatin | oup.com |
| DNA Methylation | Adduct Yield | Enhanced adduct formation in methylated regions | oup.com |
| Transcription Factor Binding | Adduct Yield | Can be either reduced or enhanced depending on the factor | oup.com |
Advanced Methodologies for the Study of + Cis Anti N2 Bpde Dg Adducts in Research
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for elucidating the three-dimensional structure of the (+)-cis-anti-N²-BPDE-dG adduct and the conformational changes it induces in DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the high-resolution structure of BPDE-dG adducts within DNA duplexes. Studies using 2D NMR have been crucial in characterizing the precise conformation of these adducts. pnas.org NMR can distinguish whether the bulky pyrenyl group of the adduct resides in the minor groove of the DNA helix or intercalates between the base pairs. pnas.org This conformational information is vital, as the adduct's orientation within the DNA is thought to influence its recognition by DNA repair enzymes and its processing by DNA polymerases during replication. pnas.orgnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical structure of DNA and is used to investigate the conformational perturbations caused by the BPDE-dG adduct. Induced circular dichroism (ICD) studies have shown that the sign of the CD signal can correlate with the adduct's absolute configuration. nih.gov Furthermore, the spectral characteristics can help differentiate between adducts located in the minor groove and those that are intercalated into the DNA base stack. nih.gov For instance, adducts with a UV absorption maximum below 350 nm and a significant positive ICD are typically assigned a minor groove conformation, while those with an absorption maximum above 350 nm are considered to have an intercalated conformation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique used to monitor the interaction between the BPDE moiety and DNA. The formation of a DNA adduct can lead to changes in the absorption spectrum. A decrease in absorbance intensity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) are often indicative of an intercalative binding mode, where the aromatic system of the adduct inserts between the DNA base pairs. nih.govmdpi.com Conversely, hyperchromism (an increase in absorbance) can suggest disruptions to the DNA secondary structure. nih.gov This technique is often used in conjunction with other methods to confirm adduct formation and provide initial insights into the binding mode. nih.gov
Table 1: Comparison of Spectroscopic Techniques for (+)-cis-anti-N²-BPDE-dG Analysis
| Technique | Primary Information Obtained | Key Findings for BPDE-dG Adducts |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, adduct conformation (minor groove vs. intercalation), DNA distortion. | Reveals detailed atomic-level structures and confirms that BPDE-dG adducts can adopt multiple conformations depending on stereochemistry and sequence context. pnas.org |
| Circular Dichroism (CD) | Global DNA conformation, adduct-induced structural changes, differentiation of binding modes. | The sign and magnitude of the ICD signal correlate with adduct configuration and can distinguish between minor groove and intercalated conformations. nih.gov |
| Ultraviolet-Visible (UV-Vis) | Initial confirmation of adduct formation, insights into binding mode (intercalation vs. groove binding). | Spectral shifts (hypochromism, bathochromism) suggest intercalation of the BPDE moiety into the DNA helix. nih.govmdpi.com |
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) is considered the gold standard for the sensitive and specific quantification of DNA adducts due to its ability to provide structural information alongside precise measurement. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique is the cornerstone for the analysis of BPDE-dG adducts in biological samples. nih.govjfda-online.comnih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. The method involves enzymatic hydrolysis of DNA to nucleosides, followed by chromatographic separation and detection. scienceopen.com LC-MS/MS provides exceptional sensitivity, often reaching detection limits of a few adducts per 10⁸ or 10⁹ normal nucleotides, and high specificity based on the unique mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. researchgate.netresearchgate.net For BPDE-dG, the protonated molecule ([M+H]⁺) is typically observed at m/z 570, with characteristic fragment ions at m/z 454, 303, and 285, which confirm its identity. scienceopen.comresearchgate.net
Isotopic Labeling: To achieve the highest accuracy and reproducibility in quantification, stable isotope dilution mass spectrometry (IDMS) is employed. nih.govacs.org This method utilizes a chemically identical version of the analyte, in this case, (+)-cis-anti-N²-BPDE-dG, synthesized with heavy isotopes (e.g., ¹⁵N, ¹³C, or deuterium). nih.govnih.gov A known amount of this labeled internal standard is added to the biological sample at an early stage of processing. nih.gov Since the internal standard has a different mass but behaves identically to the unlabeled adduct during extraction, purification, and ionization, it allows for precise correction of any sample loss, ensuring highly accurate quantification. nih.govacs.org This approach is also invaluable for distinguishing between adducts formed from exogenous exposures versus those that may arise from endogenous processes. acs.orgtera.org
Table 2: Key Mass Spectrometry Parameters for BPDE-dG Adduct Analysis
| Parameter | Description | Typical Value/Observation for BPDE-dG |
|---|---|---|
| Parent Ion (m/z) | The mass-to-charge ratio of the protonated adduct molecule [M+H]⁺. | 570 scienceopen.comresearchgate.net |
| Fragment Ions (m/z) | Characteristic smaller ions produced by fragmentation of the parent ion in the mass spectrometer, used for confirmation. | 454, 303, 285, 257, 152 scienceopen.comresearchgate.net |
| Internal Standard | A stable isotope-labeled version of the adduct used for accurate quantification. | [¹⁵N₅]BPDE-dG researchgate.net |
| Limit of Detection | The lowest amount of adduct that can be reliably detected. | ~2.7 adducts per 10⁹ nucleotides researchgate.netresearchgate.net |
Genomic Mapping Techniques
Understanding where (+)-cis-anti-N²-BPDE-dG adducts form and are repaired within the genome is crucial for linking carcinogen exposure to mutational hotspots in cancer.
translesion excision repair-sequencing (tXR-seq): This method provides a genome-wide map of nucleotide excision repair (NER) activity at single-nucleotide resolution. pnas.orgnih.gov NER is a major pathway for removing bulky adducts like BPDE-dG. duke.edu The tXR-seq technique involves isolating the short, excised DNA oligonucleotides (typically 24-32 nucleotides long) that contain the damage. nih.gov These fragments are then sequenced using next-generation sequencing (NGS). A key innovation in tXR-seq is the use of a specialized translesion synthesis (TLS) DNA polymerase to replicate across the adducted base in the excised fragment, which is necessary for the subsequent amplification and sequencing steps. pnas.orgnih.gov This allows researchers to map the precise genomic locations that are subject to repair.
BPDE-dG-Damage-seq: While tXR-seq maps repair, BPDE-dG-Damage-seq directly maps the initial formation of the adducts across the genome, also at single-nucleotide resolution. nih.govnih.gov The method uses a specific antibody to capture and enrich for single-stranded DNA fragments containing the N²-BPDE-dG adduct. nih.govoup.com A high-fidelity DNA polymerase is then used for primer extension, which stalls at the site of the bulky adduct. The location of this stall site precisely marks the genomic position of the damage. nih.govnih.gov Subsequent sequencing of these fragments reveals the genome-wide distribution of adducts, enabling correlation of damage susceptibility with genomic features like chromatin accessibility, transcriptional activity, and DNA sequence context. nih.govoup.com
In Vitro Biochemical Assays for DNA Repair and TLS Studies
In vitro assays are essential for dissecting the molecular mechanisms by which DNA polymerases and repair enzymes interact with the (+)-cis-anti-N²-BPDE-dG adduct. These assays typically use synthetic DNA oligonucleotides containing a single, site-specifically placed adduct.
Primer extension assays are a common tool to study translesion synthesis (TLS), the process by which specialized DNA polymerases replicate past DNA lesions. nih.gov In these experiments, a radiolabeled or fluorescently tagged primer is annealed to the adduct-containing template. A DNA polymerase is added along with deoxynucleoside triphosphates (dNTPs), and the reaction products are analyzed by denaturing polyacrylamide gel electrophoresis. nih.gov These assays can reveal:
The ability of a polymerase to bypass the adduct.
The efficiency and fidelity of nucleotide insertion opposite the lesion (i.e., which base is inserted and how often).
The efficiency of extension beyond the lesion.
Studies using these assays have shown that the (+)-cis-anti-N²-BPDE-dG adduct can be a strong block to replicative DNA polymerases. nih.gov Specialized TLS polymerases, such as DNA polymerase kappa (pol κ), can bypass the lesion, often by preferentially incorporating the correct base (dCMP) opposite the adducted guanine (B1146940). nih.gov Other polymerases, like polymerase eta (pol η), have also been implicated in the bypass of BPDE adducts, sometimes in an error-prone manner. nih.gov
Computational and Molecular Modeling Approaches
Computational methods provide powerful insights into the structural and energetic properties of the (+)-cis-anti-N²-BPDE-dG adduct that are often inaccessible by experimental techniques alone.
Conformational Analysis: Molecular modeling and molecular dynamics (MD) simulations are used to explore the vast conformational landscape of the adduct within a DNA duplex. nih.govnih.gov These studies have shown that the BPDE-dG adduct is conformationally complex and can adopt several distinct structures, including orientations where the bulky pyrenyl group is positioned in the DNA minor groove, major groove, or intercalated between base pairs. nih.gov The relative stability of these conformations is highly dependent on the local DNA sequence context. nih.govnih.gov
Reactivity Prediction: Simulated annealing protocols and other computational approaches can be used to predict the lowest energy (most stable) conformations of the adduct. nih.gov One major hypothesis in the field is that different adduct conformations are processed differently by the cellular machinery, leading to different mutational outcomes (e.g., G→T vs. G→A transversions). nih.govnih.gov By identifying the most likely conformations in various sequence contexts, these models help generate testable hypotheses about the structural basis of the adduct's mutagenicity and its recognition by DNA repair and replication proteins. nih.gov
Table 3: List of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| (+)-cis-anti-N²-BPDE-dG | (+)-cis-anti-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol-9,10-epoxide-N²-deoxyguanosine |
| BPDE | Benzo[a]pyrene (B130552) diol epoxide |
| BaP / BP | Benzo[a]pyrene |
| dG | Deoxyguanosine |
| dCMP | Deoxycytidine monophosphate |
| pol κ | DNA polymerase kappa |
| pol η | DNA polymerase eta |
Biological Consequences of + Cis Anti N2 Bpde Dg Beyond Mutagenesis
Impact on DNA Replication Fidelity and Processivity (general blockage)
The (+)-cis-anti-N²-BPDE-dG adduct presents a formidable obstacle to the cellular DNA replication machinery. High-fidelity replicative DNA polymerases, responsible for the accurate duplication of the genome, are generally blocked by this bulky lesion. escholarship.orgnih.gov This blockage can lead to replication fork stalling and potentially cell death. To overcome this, cells employ a mechanism known as translesion synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases to bypass the damage.
The primary TLS polymerase implicated in the bypass of BPDE-dG adducts is DNA polymerase eta (Pol η). nih.govsemanticscholar.org However, the bypass process is often error-prone. In vitro studies have demonstrated that human Pol η preferentially misincorporates purine (B94841) nucleotides (guanine or adenine) opposite the (+)-cis-anti-N²-BPDE-dG adduct at frequencies significantly higher than the correct nucleotide, cytosine. semanticscholar.org Specifically, adenine (B156593) is frequently inserted, which would lead to a G→T transversion mutation in subsequent rounds of replication. nih.gov While Pol η is efficient at inserting a nucleotide opposite the lesion, its ability to extend the DNA strand beyond the adduct is limited. nih.gov
This limitation necessitates a two-step bypass mechanism involving a second TLS polymerase, DNA polymerase kappa (Pol κ). nih.gov After Pol η inserts a nucleotide opposite the (+)-cis-anti-N²-BPDE-dG adduct, Pol κ is thought to take over to extend the primer strand, thereby completing the bypass of the lesion. nih.gov This collaborative effort between Pol η and Pol κ allows for the continuation of DNA replication, albeit at the cost of introducing mutations. The (+)-cis-dG-N²-BPDE isomer has been noted to be particularly effective at blocking translesion synthesis. oup.com
| Process | Effect | Key DNA Polymerases Involved | Primary Mutational Signature | References |
|---|---|---|---|---|
| Replication Fork Progression | Strong blockage of high-fidelity replicative polymerases. | Replicative Polymerases (stalled) | N/A | escholarship.orgnih.gov |
| Translesion Synthesis (Bypass) | Error-prone bypass of the lesion. | DNA Polymerase η (insertion), DNA Polymerase κ (extension) | G→T transversions | nih.govsemanticscholar.org |
| Nucleotide Incorporation opposite Adduct by Pol η | Preferential misincorporation of purines (G and A) over the correct nucleotide (C). | DNA Polymerase η | Leads to G→T and G→A mutations. | nih.govsemanticscholar.org |
Perturbation of Gene Transcription Processes
The presence of a (+)-cis-anti-N²-BPDE-dG adduct within the coding region of a gene can severely impede the process of transcription. semanticscholar.org The bulky nature of this lesion acts as a physical barrier to the progression of RNA polymerase II (RNAPII), the enzyme responsible for transcribing DNA into RNA. semanticscholar.org This stalling of RNAPII can have significant biological consequences, including the downregulation of gene expression and the initiation of cellular stress responses.
While the (+)-cis-anti-N²-BPDE-dG adduct is a potent blocker of transcription, some level of bypass can occur. semanticscholar.org Emerging evidence suggests that, similar to DNA replication, translesion synthesis polymerases may play a role in the transcriptional bypass of bulky DNA adducts. nih.govnih.govnih.gov Studies on structurally related N²-alkyl-dG lesions have shown that DNA polymerase η can promote their transcriptional bypass. escholarship.orgoup.comnih.govnih.gov This bypass, however, is not always accurate and can lead to transcriptional mutagenesis, where incorrect ribonucleotides are incorporated into the nascent RNA transcript. nih.gov The stalling of RNAPII at the site of the lesion can also serve as a signal for the recruitment of the transcription-coupled nucleotide excision repair (TC-NER) machinery, a pathway dedicated to removing DNA damage from actively transcribed genes. nih.gov
| Process | Effect | Key Proteins Involved | Potential Consequences | References |
|---|---|---|---|---|
| Transcriptional Elongation | Strong blockage of RNA Polymerase II. | RNA Polymerase II | Downregulation of gene expression, cellular stress. | semanticscholar.org |
| Transcriptional Bypass | Potential for error-prone bypass. | DNA Polymerase η (implicated for related adducts) | Transcriptional mutagenesis. | escholarship.orgoup.comnih.govnih.govnih.gov |
| Transcription-Coupled Repair | Stalled RNAPII can initiate TC-NER. | RNA Polymerase II, TC-NER proteins | Removal of the adduct from transcribed strands. | nih.gov |
Interference with DNA Methyltransferases (DNMTs)
The (+)-cis-anti-N²-BPDE-dG adduct can also interfere with the epigenetic landscape of the cell by inhibiting the activity of DNA methyltransferases (DNMTs). These enzymes are responsible for establishing and maintaining DNA methylation patterns, which are crucial for the regulation of gene expression and the maintenance of genome stability.
Research has shown that DNA modified with BPDE can directly inhibit the transmethylation reaction catalyzed by DNMTs. This inhibition affects both maintenance methylation, which ensures the faithful propagation of methylation patterns during DNA replication, and de novo methylation, which establishes new methylation patterns. The inhibitory effect is proportional to the degree of BPDE modification of the DNA. The mechanism of inhibition is thought to be a direct interference with the enzymatic reaction at the site of the adduct, rather than preventing the initial binding of the enzyme to the DNA.
| Process | Effect | Mechanism | Potential Consequences |
|---|---|---|---|
| Maintenance Methylation | Inhibition. | Direct inhibition of the transmethylation reaction at the adduct site. | Alterations in gene expression patterns, epigenetic instability. |
| De Novo Methylation | Inhibition. |
Cellular Response Pathways to Unrepaired (+)-cis-anti-N²-BPDE-dG Lesions
When the (+)-cis-anti-N²-BPDE-dG adduct is not immediately repaired, it triggers a complex network of cellular response pathways aimed at mitigating the potential damage. These responses are critical for maintaining genomic integrity and preventing the propagation of mutations.
The primary repair pathway for bulky adducts like (+)-cis-anti-N²-BPDE-dG is nucleotide excision repair (NER). nih.govscispace.comnih.gov The global genome NER (GG-NER) sub-pathway is responsible for detecting and removing lesions throughout the genome. A key protein in this process is XPC-RAD23B, which recognizes the helical distortion caused by the adduct and initiates the repair cascade. scispace.comnih.gov As mentioned previously, for lesions in actively transcribed genes, the transcription-coupled NER (TC-NER) pathway is activated by stalled RNA polymerase II. nih.gov
The presence of unrepaired adducts and the resulting replication stress can also activate DNA damage signaling pathways. These pathways are orchestrated by sensor proteins such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR), which in turn activate downstream effector proteins. A key player in this response is the tumor suppressor protein p53. nih.gov Activation of p53 can lead to cell cycle arrest, providing more time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death) to eliminate the damaged cell and prevent the propagation of potentially harmful mutations. nih.gov
| Pathway | Description | Key Proteins | Outcome | References |
|---|---|---|---|---|
| Nucleotide Excision Repair (NER) | Major pathway for the removal of bulky adducts. Includes GG-NER and TC-NER sub-pathways. | XPC-RAD23B, RNA Polymerase II (for TC-NER) | Adduct removal and restoration of DNA integrity. | nih.govscispace.comnih.gov |
| DNA Damage Signaling | Activation of signaling cascades in response to DNA damage and replication stress. | ATM, ATR, p53 | Cell cycle arrest, apoptosis. | nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable chromatographic and spectroscopic methods for detecting (+)-cis-anti-N<sup>2</sup>-BPDE-dG adducts in biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity in detecting DNA adducts at trace levels. Ensure calibration with synthetic standards to validate retention times and fragmentation patterns . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) should be applied, focusing on the characteristic chemical shifts of the benzo[a]pyrene moiety and deoxyguanosine .
Q. How can researchers synthesize (+)-cis-anti-N<sup>2</sup>-BPDE-dG for experimental controls?
- Methodological Answer : The adduct is typically synthesized by reacting (±)-anti-BPDE with deoxyguanosine under controlled pH (7.4–8.0) and temperature (37°C). Purification involves reverse-phase chromatography, with UV detection at 254 nm. Confirm stereochemical purity using circular dichroism (CD) spectroscopy to distinguish the (+)-cis-anti isomer from other diastereomers .
Q. What mechanisms underlie the mutagenicity of (+)-cis-anti-N<sup>2</sup>-BPDE-dG in cellular systems?
- Methodological Answer : Employ plasmid-based shuttle vectors containing the adduct to transfect mammalian cells (e.g., HEK293). After replication, isolate plasmids and sequence DNA to identify mutation hotspots (e.g., G→T transversions). Complement with in vitro primer extension assays using DNA polymerases (e.g., Pol η) to assess translesion synthesis fidelity .
Advanced Research Questions
Q. How should contradictory data on the repair efficiency of (+)-cis-anti-N<sup>2</sup>-BPDE-dG by nucleotide excision repair (NER) be resolved?
- Methodological Answer : Discrepancies often arise from variations in cell lines or repair assay conditions. Standardize experiments using NER-proficient (e.g., XPA<sup>+/+</sup>) and deficient (e.g., XPA<sup>−/−</sup>) cell lines. Quantify repair kinetics via Southern blotting or quantitative PCR after UV irradiation or cisplatin treatment as positive controls .
Q. What computational models best predict the conformational stability of (+)-cis-anti-N<sup>2</sup>-BPDE-dG in duplex DNA?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can model adduct-induced DNA bending. Run simulations for ≥100 ns, analyzing root-mean-square deviation (RMSD) and base-pairing parameters. Validate with small-angle X-ray scattering (SAXS) data to correlate in silico predictions with experimental structures .
Q. Which advanced metabolomics approaches identify endogenous biomarkers co-occurring with (+)-cis-anti-N<sup>2</sup>-BPDE-dG in exposed tissues?
- Methodological Answer : Use untargeted metabolomics (LC-QTOF-MS) on liver or lung homogenates from BPDE-exposed animal models. Apply multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to highlight metabolites (e.g., glutathione conjugates) correlating with adduct levels. Confirm identities via MS/MS spectral libraries (e.g., NIST) .
Q. How can the role of epigenetic modifications in (+)-cis-anti-N<sup>2</sup>-BPDE-dG-induced carcinogenesis be systematically investigated?
- Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) and chromatin immunoprecipitation (ChIP-seq) for histone marks (e.g., H3K27ac) in BPDE-treated vs. control cells. Integrate data with RNA-seq to link methylation changes to dysregulated oncogenes (e.g., KRAS). Use CRISPR-dCas9 tools to validate causal epigenetic alterations .
Methodological Best Practices
- Literature Review : Use systematic reviews (PRISMA guidelines) to synthesize adduct formation rates across studies. Prioritize primary sources from PubMed and SciFinder, filtering for peer-reviewed journals with impact factors >3.0 .
- Data Reproducibility : Document experimental parameters (e.g., BPDE incubation time, solvent composition) in line with FAIR principles. Share raw NMR/MS spectra in public repositories (e.g., MetaboLights) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include Institutional Animal Care and Use Committee (IACUC) approval numbers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
